molecular formula C23H28N6OS B2400951 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole CAS No. 1251623-39-8

3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2400951
CAS No.: 1251623-39-8
M. Wt: 436.58
InChI Key: KRSXOAJRSZLGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : 364.48 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. In particular, compounds containing the oxadiazole moiety have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can target key signaling pathways involved in cancer progression, such as the NF-kB pathway .

StudyCell LineIC50 Value (µM)Mechanism of Action
Dhumal et al. (2016)Mycobacterium bovis BCG0.5Inhibition of fatty acid biosynthesis
Paruch et al. (2020)S. aureus0.8Disruption of cell wall synthesis
Desai et al. (2018)E. coli1.2Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

Oxadiazole derivatives have been evaluated for their antioxidant capabilities, which are crucial for mitigating oxidative stress-related damage in cells. The ability to scavenge free radicals and enhance antioxidant enzyme activity has been documented, suggesting a protective role against oxidative damage in various biological systems .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study by Dhumal et al. (2016) investigated the anticancer effects of various oxadiazole derivatives, including the compound . The study found that these compounds significantly reduced cell viability in hepatocellular carcinoma (HCC) cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Research conducted by Paruch et al. (2020) demonstrated that specific oxadiazole derivatives exhibited potent antibacterial activity against Mycobacterium bovis BCG, indicating their potential use as therapeutic agents against tuberculosis.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of oxadiazole derivatives, suggesting their application in treating neurodegenerative disorders by reducing oxidative stress and enhancing neuronal survival .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of oxadiazole derivatives, including the compound in focus. The presence of the thiomorpholine and piperazine moieties enhances its activity against various bacterial strains:

  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of oxadiazoles to inhibit bacterial cell wall synthesis and disrupt membrane integrity. For instance, studies have shown that derivatives exhibit significant activity against gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
  • Case Studies : In a recent study, synthesized oxadiazole derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against selected pathogens . The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring significantly influenced antimicrobial potency.

Anticancer Activity

The anticancer potential of 3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(o-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole has also been extensively studied:

  • Targeting Mechanisms : Research indicates that this compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibiting TS can lead to reduced proliferation of cancer cells .
  • In Vitro Studies : Various in vitro assays have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). IC50 values reported range from 0.47 µM to 1.4 µM, indicating strong potential for development as an anticancer agent .

Drug Development

The promising biological activities of this compound make it a candidate for further drug development. Its dual action as both an antimicrobial and anticancer agent suggests potential applications in treating infections in cancer patients or developing combination therapies.

Formulation in Pharmaceuticals

Given its favorable properties, formulations containing this compound could be explored for use in pharmaceutical products aimed at treating resistant bacterial infections or specific types of cancers where traditional therapies have failed.

Properties

IUPAC Name

5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-18-4-2-3-5-20(18)28-10-8-27(9-11-28)17-22-25-23(26-30-22)19-6-7-21(24-16-19)29-12-14-31-15-13-29/h2-7,16H,8-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSXOAJRSZLGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.